molecular formula C22H20N4O4 B2926781 N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921544-92-5

N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2926781
CAS No.: 921544-92-5
M. Wt: 404.426
InChI Key: MEBRMWWJSLXGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Compounds structurally related to N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have been synthesized and tested for their antinociceptive and anti-inflammatory properties. For instance, derivatives of thiazolopyrimidine exhibited significant antinociceptive and anti-inflammatory activities, suggesting the potential for the development of new therapeutic agents in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Anticancer Activity

Research on compounds featuring pyrimidine and pyridine moieties, similar to the chemical , has indicated potential anticancer activities. Certain derivatives have demonstrated appreciable cancer cell growth inhibition against a variety of cancer cell lines, highlighting the potential of these compounds in anticancer drug discovery (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Synthesis and Characterization

The synthesis and characterization of novel compounds, including those with heteroaromatic moieties similar to this compound, are crucial for expanding the chemical libraries available for drug development. Studies focus on the synthesis of biologically active compounds with potential applications in medicinal chemistry, emphasizing the importance of structural diversity in drug discovery (Aniskova, Grinev, & Yegorova, 2017).

Decarboxylative Claisen Rearrangement Reactions

Research into the synthesis techniques, such as decarboxylative Claisen rearrangement reactions, provides insights into the methodology for modifying and synthesizing complex molecules. Such studies are fundamental for understanding the chemical reactions that can be applied to produce new compounds with desired biological activities (Craig, King, Kley, & Mountford, 2005).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-15-6-8-16(9-7-15)13-26-21(28)20-18(5-2-10-23-20)25(22(26)29)14-19(27)24-12-17-4-3-11-30-17/h2-11H,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBRMWWJSLXGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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